REACTION_CXSMILES
|
COC[O:4][C:5]1[C:13]([CH:14](OC)[O:15][CH3:16])=[CH:12][C:11]([I:19])=[C:10]2[C:6]=1[CH:7](O)[N:8](C(C)(C1C=CC=CC=1)C)[C:9]2=[O:20].FC(F)(F)C(O)=O.C([SiH](CC)CC)C>[N+](C)([O-])=O>[OH:4][C:5]1[C:13]([CH2:14][O:15][CH3:16])=[CH:12][C:11]([I:19])=[C:10]2[C:6]=1[CH2:7][NH:8][C:9]2=[O:20]
|
Name
|
4-methoxymethoxy-5-dimethoxymethyl-3-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
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Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
COCOC1=C2C(N(C(C2=C(C=C1C(OC)OC)I)=O)C(C)(C1=CC=CC=C1)C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
0.584 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.612 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
y purification by slurry
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2CNC(C2=C(C=C1COC)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |